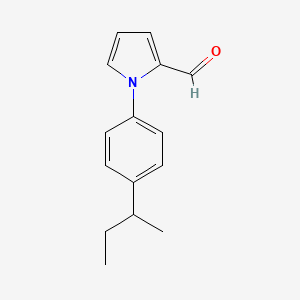

1-(4-Sec-butylphenyl)-1H-pyrrole-2-carbaldehyde

Description

1-(4-Sec-butylphenyl)-1H-pyrrole-2-carbaldehyde (CAS: 383136-34-3) is a pyrrole-2-carbaldehyde derivative with a 4-sec-butylphenyl substituent at the N1 position. Its molecular formula is C15H17NO, and it has a molecular weight of 227.30 g/mol . The sec-butyl group introduces steric bulk and moderate lipophilicity, distinguishing it from other pyrrole-2-carbaldehyde analogs.

Propriétés

IUPAC Name |

1-(4-butan-2-ylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-3-12(2)13-6-8-14(9-7-13)16-10-4-5-15(16)11-17/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVQUDCJLWKGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Sec-butylphenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Introduction of the 4-Sec-butylphenyl Group: The 4-sec-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where sec-butylbenzene is alkylated with a suitable electrophile in the presence of a Lewis acid catalyst such as aluminum chloride.

Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the pyrrole is treated with a Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride) to yield the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Sec-butylphenyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 1-(4-Sec-butylphenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(4-Sec-butylphenyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Start with pyrrole-2-carbaldehyde as the base compound. |

| 2 | Introduce an alkylating agent (e.g., sec-butyl halide) to the reaction mixture. |

| 3 | Use a catalyst (e.g., aluminum chloride) to facilitate the reaction. |

| 4 | Purify the product through recrystallization or chromatography. |

Biological Applications

The compound has shown promise in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules. Its derivatives have been evaluated for their antibacterial properties, specifically as inhibitors of bacterial DNA gyrase B, which is crucial for bacterial replication .

Case Study: Antibacterial Activity

A study demonstrated that derivatives of 1-(4-sec-butylphenyl)-1H-pyrrole-2-carbaldehyde exhibited low nanomolar inhibition against gram-positive bacteria. This highlights its potential as a lead compound in antibiotic development.

Utility in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in further transformations, making it valuable in creating complex molecular architectures.

Applications in Synthesis

Mécanisme D'action

The mechanism of action of 1-(4-Sec-butylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic activity.

Comparaison Avec Des Composés Similaires

Substituent Effects on Structure and Reactivity

The electronic and steric properties of substituents significantly influence the reactivity and applications of pyrrole-2-carbaldehydes. Key comparisons include:

Spectral Data Comparison

Key NMR and IR spectral features highlight structural differences:

Aldehyde Proton (1H NMR) :

Aromatic Protons (1H NMR) :

Physicochemical Properties

The sec-butyl group enhances lipid solubility, making the target compound suitable for hydrophobic environments, whereas morpholine derivatives exhibit better aqueous solubility .

Activité Biologique

1-(4-Sec-butylphenyl)-1H-pyrrole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the condensation of pyrrole derivatives with appropriate aldehydes or ketones. The reaction conditions can be optimized to yield higher purity and yield of the desired product. The use of various solvents and catalysts has been reported to enhance the reaction efficiency.

Antimicrobial Activity

Recent studies have shown that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a series of pyrrole-2-carboxamide derivatives were evaluated for their activity against Mycobacterium tuberculosis (Mtb). Compounds with electron-withdrawing groups showed improved activity due to better permeability across bacterial membranes .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| GS4 | <0.016 | High |

| GS1 | >0.5 | Moderate |

| GS5 | >0.5 | Low |

The above table illustrates the Minimum Inhibitory Concentration (MIC) values for selected compounds, indicating that modifications on the pyrrole ring can significantly impact biological activity.

Cytotoxicity

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate low cytotoxicity at therapeutic concentrations, with IC50 values exceeding 64 μg/mL for most derivatives tested . This suggests a favorable therapeutic index for further development.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is heavily influenced by their structural features. The presence of substituents on the phenyl ring and the pyrrole nitrogen plays a crucial role in modulating their effectiveness:

- Electron-Withdrawing Groups : These groups enhance lipophilicity and permeability, improving antimycobacterial activity.

- Bulky Substituents : Larger substituents have been associated with increased potency against Mtb, as seen in compounds with adamantyl or cyclooctyl groups.

A study demonstrated that compounds with a fluorophenyl moiety exhibited potent anti-TB activities compared to those with chlorophenyl groups, emphasizing the importance of electronic effects in SAR .

Case Study 1: Antitubercular Activity

In a comparative study of various pyrrole derivatives, this compound was evaluated alongside known antitubercular agents like isoniazid. It was found that while it showed moderate activity, certain modifications could enhance its efficacy significantly. The study concluded that further optimization could yield more potent candidates for tuberculosis treatment .

Case Study 2: Hepatitis B Virus Capsid Modulators

Another investigation focused on the potential of pyrrole scaffolds in developing hepatitis B virus capsid assembly modulators (CAMs). Compounds similar to this compound were tested for their ability to influence HBV capsid assembly. Results indicated promising interactions that could lead to novel therapeutic strategies against HBV infections .

Q & A

Q. What are the established synthetic routes for 1-(4-sec-butylphenyl)-1H-pyrrole-2-carbaldehyde?

- Methodological Answer : The compound can be synthesized via the Clausson-Kaas reaction , a method validated for analogous pyrrole derivatives (e.g., 1-(4-bromophenyl)-1H-pyrrole) . Key steps include:

- Condensation of sec-butylbenzene derivatives with pyrrole precursors under acidic conditions.

- Oxidation of the intermediate to introduce the aldehyde group, typically using mild oxidizing agents like MnO₂ or DDQ.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve ≥95% purity .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- HPLC Analysis : Use a mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) to assess purity, referencing pharmacopeial standards .

- NMR Spectroscopy : Confirm the aldehyde proton (δ 9.8–10.2 ppm) and sec-butyl group (δ 1.2–1.5 ppm for CH₃) .

- Mass Spectrometry : Verify the molecular ion peak (expected m/z ≈ 257.3 for C₁₅H₁₇NO) .

Advanced Research Questions

Q. How do steric effects from the sec-butyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky sec-butyl group may hinder regioselectivity in reactions like Suzuki-Miyaura coupling. To mitigate this:

- Use palladium catalysts with bulky ligands (e.g., XPhos) to enhance steric tolerance .

- Optimize reaction temperatures (70–90°C) and solvent polarity (e.g., toluene/DMF mixtures) to balance activation energy and solubility .

- Monitor byproducts (e.g., dehalogenated intermediates) via TLC or GC-MS .

Q. What strategies resolve contradictions in reported biological activity data for pyrrole-carbaldehyde derivatives?

- Methodological Answer : Discrepancies in antimicrobial or antitumor assays often arise from:

- Solvent-dependent bioavailability : Test activity in both DMSO and aqueous buffers to assess solubility effects .

- Metabolic stability : Use liver microsome assays to evaluate degradation rates, which may explain variable in vivo vs. in vitro results .

- Structural analogs : Compare with 1-(4-fluorophenyl)-pyrrole derivatives, where electron-withdrawing groups enhance bioactivity .

Q. How can computational modeling guide the optimization of this compound’s pharmacological profile?

- Methodological Answer :

- Docking Studies : Simulate binding to target proteins (e.g., Mycobacterium tuberculosis enzyme PknB) using software like AutoDock Vina .

- QSAR Analysis : Correlate sec-butyl chain length with logP values to predict membrane permeability .

- ADMET Prediction : Use tools like SwissADME to estimate toxicity risks (e.g., CYP450 inhibition) .

Methodological Challenges and Solutions

Q. Why does the Vilsmeier-Haack reaction yield drop below 50% for bulky aryl-pyrrole systems?

- Answer : Bulky groups (e.g., sec-butyl) impede formylation due to steric hindrance at the reactive α-position. Solutions include:

- Microwave-assisted synthesis : Enhance reaction kinetics under controlled heating (100°C, 30 min) .

- Catalyst screening : Replace traditional POCl₃ with milder agents like TiCl₄ to reduce side reactions .

Q. How to address instability of the aldehyde group during storage?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.